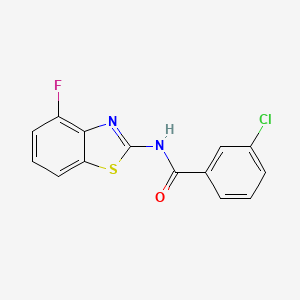

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

描述

属性

IUPAC Name |

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFXOQAJJNYFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 3-chlorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

科学研究应用

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.

Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.

Industry: The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides.

作用机制

The mechanism of action of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

6-fluorobenzo[d]thiazole amides: These compounds share a similar benzothiazole core structure and exhibit comparable biological activities.

Benzothiazole derivatives: Other derivatives, such as 2-aminobenzothiazoles, also show antimicrobial and anticancer properties.

Uniqueness

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .

生物活性

3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHClFNOS

- CAS Number : 895010-89-6

The compound exhibits significant biological activity through various mechanisms:

- Antimicrobial Activity : It has been shown to inhibit the growth of several pathogens, including Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The mode of action involves interference with essential biochemical pathways necessary for bacterial survival and proliferation .

- Antifungal Properties : Research indicates that this compound demonstrates antifungal activity against various fungi, making it a candidate for developing new antifungal therapies .

- Anticancer Potential : The compound has been investigated for its anticancer properties, showing cytotoxic effects against multiple cancer cell lines. This activity is attributed to its ability to disrupt cellular processes essential for cancer cell growth .

Table 1: Biological Activities of this compound

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

- Condensation Reaction : The reaction between 3-chlorobenzoyl chloride and 4-fluoro-1,3-benzothiazol-2-ylamine.

- Reaction Conditions : Conducted under mild conditions in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

Applications in Medicine and Industry

The compound's diverse biological activities suggest several potential applications:

- Pharmaceutical Development : As a lead compound in the development of new antibiotics and antifungal agents.

- Cancer Therapy : Exploring its use in novel chemotherapeutic agents due to its anticancer properties.

- Agrochemicals : Utilized in the synthesis of herbicides and fungicides due to its antimicrobial properties .

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. DCM |

| Catalyst | HATU | +20% vs. Pd/C |

| Reaction Time | 12–16 hrs | >90% completion |

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Aromatic protons appear at δ 7.2–8.1 ppm; NH proton (amide) at δ 10.2–10.5 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm; benzothiazole carbons at 120–150 ppm .

- IR Spectroscopy : C=O stretch at ~1650 cm⁻¹; C-F (benzothiazole) at 1100–1200 cm⁻¹ .

- HPLC : Use C18 column (gradient: 60% acetonitrile/water); retention time ~8.2 min .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

Q. Table 2: Key Spectral Data

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 10.3 ppm (amide NH) | |

| IR | 1652 cm⁻¹ (C=O stretch) | |

| HPLC | Retention time: 8.2 min (95% purity) |

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Cell Line Differences : Test across multiple lines (e.g., HeLa, MCF-7) to assess selectivity .

- Data Normalization : Normalize IC₅₀ values to protein content (Bradford assay) or cell count.

Case Study : Discrepancies in kinase inhibition (IC₅₀ = 2–10 µM) may stem from ATP concentration variations; use fixed [ATP] (e.g., 100 µM) in kinase assays .

(Advanced) What computational approaches predict interactions with biological targets like protein kinases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). The chloro and fluoro groups enhance hydrophobic interactions .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl/F) on activity .

Q. Table 3: Docking Scores vs. Experimental IC₅₀

| Compound Variant | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Parent compound | -9.2 | 4.5 |

| 3-NO₂ analog | -10.1 | 1.8 |

(Basic) What are critical considerations for ensuring compound stability?

Methodological Answer:

- Storage : Store at -20°C in amber vials to prevent photodegradation.

- Solubility : Use DMSO for stock solutions (50 mM); avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Stability Assays : Monitor via HPLC over 72 hrs at 25°C; <5% degradation indicates acceptable stability .

(Advanced) How do chloro and fluoro substituents affect electronic properties and binding?

Methodological Answer:

- Electron Effects : Chloro (σp = 0.23) and fluoro (σp = 0.06) withdraw electrons, polarizing the benzamide core and enhancing H-bonding with kinase residues .

- Hydrophobic Interactions : Fluorine’s van der Waals radius (1.47 Å) fits tightly into hydrophobic pockets (e.g., EGFR kinase) .

- Synergistic Effects : Dual substitution increases logP (2.8 vs. 1.5 for non-halogenated analogs), improving membrane permeability .

(Basic) How to identify and remove synthesis by-products?

Methodological Answer:

- By-Products : Unreacted 2-amino-benzothiazole (TLC spot at Rf 0.3) or dimerized amide.

- Purification :

(Advanced) What crystallography challenges arise, and how are they addressed using SHELX?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。